9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane
Overview
Description
9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[610]nonane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the use of a Dieckmann cyclization reaction, which forms the bicyclic structure from a linear precursor . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s bioactive effects. The bicyclic structure also contributes to its stability and ability to interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[6.1.0]nonane: Another bicyclic compound with similar structural features.
Bicyclo[4.3.0]nonene: A related compound used in the synthesis of nucleoside analogues.
Uniqueness
9-(4-Chlorobenzenesulfonyl)-9-azabicyclo[6.1.0]nonane is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for various research applications, distinguishing it from other bicyclic compounds.
Properties
IUPAC Name |
9-(4-chlorophenyl)sulfonyl-9-azabicyclo[6.1.0]nonane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2S/c15-11-7-9-12(10-8-11)19(17,18)16-13-5-3-1-2-4-6-14(13)16/h7-10,13-14H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOWVGXJLPXERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(N2S(=O)(=O)C3=CC=C(C=C3)Cl)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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